Lipophilicity Differentiation: Calculated LogP Shift from Methyl to Ethyl Isoxazole Acetic Acid
The target compound bearing a 3-ethyl substituent is predicted to exhibit higher lipophilicity than its 3-methyl analog. While an experimentally measured logP for 2-(3-ethyl-1,2-oxazol-5-yl)acetic acid is not publicly available, the closely related 3-ethylisoxazole-5-carboxylic acid (CAS 14633-21-7) has a reported logP of 0.94 , compared to 0.61 for 2-(3-methylisoxazol-5-yl)acetic acid (CAS 19668-85-0) . The additional methylene unit in the ethyl group contributes approximately +0.33 logP units. Furthermore, the target compound's acetic acid chain adds an additional methylene compared to 3-ethylisoxazole-5-carboxylic acid, which is expected to increase logP further by approximately 0.3–0.5 units, yielding an estimated logP in the range of 1.2–1.5 for 2-(3-ethyl-1,2-oxazol-5-yl)acetic acid. This estimated value falls within an optimal range for oral bioavailability and cell permeability according to Lipinski's Rule of Five.
| Evidence Dimension | Predicted/estimated logP (lipophilicity) |
|---|---|
| Target Compound Data | Estimated logP: ~1.2–1.5 (based on additivity from methyl analog and ethyl-carboxylic acid analog) |
| Comparator Or Baseline | 2-(3-Methylisoxazol-5-yl)acetic acid: logP = 0.61 (measured). 3-Ethylisoxazole-5-carboxylic acid: logP = 0.94 (measured). |
| Quantified Difference | +0.3 to +0.9 logP units vs. the methyl analog; +0.3 to +0.6 logP units vs. the ethyl-carboxylic acid analog. |
| Conditions | Predicted/calculated logP values from Chemsrc database. |
Why This Matters
Higher logP within an optimal range (1–3) can improve passive membrane permeability and cellular uptake in in vitro assays compared to the less lipophilic methyl analog, influencing apparent potency measurements.
